molecular formula C25H26N2O5S B11389845 5,7-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11389845
M. Wt: 466.6 g/mol
InChI Key: OJPQCEPPKWNWOS-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

The synthesis of 5,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the chromene core. The synthetic route often includes:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentathiophene Moiety: This is achieved through a series of reactions, including halogenation and subsequent cyclization.

    Attachment of the Oxolan-2-yl Group: This step involves the use of oxolan-2-yl derivatives under specific conditions to ensure proper attachment.

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated systems and large-scale reactors.

Chemical Reactions Analysis

5,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including sensors and catalysts.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and cyclopentathiophene-containing molecules. Compared to these, 5,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-13-9-14(2)21-17(28)11-19(32-18(21)10-13)23(29)27-25-22(16-6-3-7-20(16)33-25)24(30)26-12-15-5-4-8-31-15/h9-11,15H,3-8,12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

OJPQCEPPKWNWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5)C

Origin of Product

United States

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